An In-depth Technical Guide to CBZ-aminooxy-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to CBZ-aminooxy-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBZ-aminooxy-PEG8-acid is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. Its unique architecture, featuring a protected aminooxy group, a terminal carboxylic acid, and a hydrophilic octaethylene glycol (PEG8) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.
Core Properties and Mechanism of Action
CBZ-aminooxy-PEG8-acid is a water-soluble molecule designed for multi-step bioconjugation strategies. Its structure allows for the sequential and controlled linkage of two different molecules.
Key Structural Features:
-
Carboxylic Acid (-COOH): This functional group enables the stable conjugation to primary amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an NHS (N-hydroxysuccinimide) ester.
-
CBZ-protected Aminooxy Group (-ONH-CBZ): The carboxybenzyl (CBZ) protecting group provides stability to the aminooxy moiety during the initial conjugation step involving the carboxylic acid. This protecting group can be selectively removed under specific conditions, such as catalytic hydrogenation or strong acidic conditions, to reveal the reactive aminooxy group (-ONH₂).
-
Octaethylene Glycol (PEG8) Spacer: The hydrophilic PEG8 linker enhances the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that can improve the pharmacokinetic properties and reduce the potential for aggregation of the final bioconjugate.
Mechanism of Action
The utility of CBZ-aminooxy-PEG8-acid lies in its orthogonal reactivity. The carboxylic acid can be selectively reacted with an amine-containing molecule first. Following this initial conjugation and purification, the CBZ group is removed to expose the aminooxy group. This newly available functional group can then react specifically with an aldehyde or ketone to form a stable oxime linkage. This two-step process allows for the precise assembly of complex bioconjugates.
Physicochemical and Technical Data
A summary of the key quantitative data for CBZ-aminooxy-PEG8-acid is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₂₇H₄₅NO₁₃ |
| Molecular Weight | 591.65 g/mol |
| CAS Number | 2353410-09-8 |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | Store at -20°C, protected from moisture |
Applications in Drug Development
The unique properties of CBZ-aminooxy-PEG8-acid make it a valuable tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, CBZ-aminooxy-PEG8-acid can be used for the site-specific conjugation of cytotoxic payloads to an antibody.[1][2] One common strategy involves the enzymatic modification of the antibody's glycans to introduce aldehyde groups.[3] The aminooxy-functionalized linker (after deprotection) can then be reacted with these aldehyde handles to form a stable oxime linkage, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. CBZ-aminooxy-PEG8-acid serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG8 spacer can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for the use of CBZ-aminooxy-PEG8-acid in a two-step bioconjugation process. Researchers should optimize these protocols for their specific molecules of interest.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of CBZ-aminooxy-PEG8-acid to a molecule containing a primary amine.
Materials:
-
CBZ-aminooxy-PEG8-acid
-
Amine-containing molecule (e.g., a peptide or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve CBZ-aminooxy-PEG8-acid in anhydrous DMSO or DMF.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated CBZ-aminooxy-PEG8-acid solution to the amine-containing molecule solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume unreacted NHS esters.
-
Purify the conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterize the purified conjugate by mass spectrometry (MS) and HPLC.
-
Protocol 2: Deprotection and Oxime Ligation
This protocol describes the removal of the CBZ protecting group and subsequent conjugation to an aldehyde-containing molecule.
Materials:
-
CBZ-protected conjugate from Protocol 1
-
Palladium on carbon (Pd/C, 10%) for hydrogenation (or a suitable acid for acidic deprotection)
-
Hydrogen source (for hydrogenation)
-
Solvent for hydrogenation (e.g., ethanol, methanol)
-
Aldehyde-containing molecule (e.g., a modified protein or small molecule)
-
Aniline (B41778) (as a catalyst)
-
Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
CBZ Deprotection (Hydrogenolysis):
-
Dissolve the CBZ-protected conjugate in a suitable solvent.
-
Add a catalytic amount of Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by HPLC or TLC.
-
Upon completion, filter off the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected aminooxy-conjugate.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-conjugate and the aldehyde-containing molecule in the reaction buffer.
-
Add a catalytic amount of aniline (typically 10-100 mM).
-
Incubate the reaction at room temperature for 2-24 hours, monitoring by HPLC.
-
-
Purification and Characterization:
-
Purify the final conjugate using an appropriate chromatographic method.
-
Characterize the final product by MS, HPLC, and other relevant analytical techniques.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving CBZ-aminooxy-PEG8-acid.
Caption: General experimental workflow for a two-step bioconjugation using CBZ-aminooxy-PEG8-acid.
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Site-Specific AntibodyâDrug Conjugation through Glycoengineering - Bioconjugate Chemistry - Figshare [figshare.com]
